
Serine Vanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine vanadate is an organometallic compound that combines the amino acid serine with vanadium in its vanadate form. This compound is of significant interest due to its potential biological and chemical applications, particularly in the fields of biochemistry and medicinal chemistry. Vanadium compounds, including this compound, have been studied for their roles in enzyme inhibition, particularly protein tyrosine phosphatases, and their potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Serine vanadate can be synthesized through the reaction of serine with vanadium pentoxide (V₂O₅) in an aqueous medium. The typical reaction involves dissolving vanadium pentoxide in water to form vanadate ions, which then react with serine under controlled pH conditions to form the desired compound. The reaction is usually carried out at room temperature, and the pH is adjusted to around 7 to ensure optimal interaction between the reactants.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the process would likely involve large-scale synthesis using similar aqueous reactions. The scalability of the reaction would depend on the availability of high-purity reactants and the ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Serine vanadate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can undergo redox reactions, where it cycles between different oxidation states.
Substitution: The serine moiety can participate in substitution reactions, particularly with other amino acids or small molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize vanadium in this compound.
Reducing Agents: Sodium borohydride (NaBH₄) can reduce vanadium to lower oxidation states.
Substitution Reactions: Amino acids or other nucleophiles can be used under mild conditions to substitute the serine moiety.
Major Products:
Oxidation Products: Higher oxidation states of vanadium, such as vanadyl ions (VO²⁺).
Substitution Products: Compounds where serine is replaced by other amino acids or small molecules.
Scientific Research Applications
Chemistry: Serine vanadate is used as a model compound to study the coordination chemistry of vanadium. It helps in understanding the interaction between vanadium and biological molecules.
Biology: In biological research, this compound is used to inhibit protein tyrosine phosphatases, enzymes that play crucial roles in cell signaling pathways. This inhibition is valuable in studying cellular processes and disease mechanisms.
Medicine: Vanadium compounds, including this compound, have shown potential in treating diabetes and cancer. They mimic insulin’s action and inhibit cancer cell proliferation, making them promising candidates for drug development.
Industry: While industrial applications are less common, this compound’s role in enzyme inhibition can be leveraged in biotechnology and pharmaceutical manufacturing processes.
Mechanism of Action
Serine vanadate exerts its effects primarily through the inhibition of protein tyrosine phosphatases. The vanadate ion mimics phosphate groups, binding to the active site of these enzymes and preventing their normal function. This inhibition disrupts cellular signaling pathways, leading to various biological effects. The compound also activates the phosphoinositide 3-kinase (PI3-K)/Akt pathway, enhancing endothelial nitric oxide synthase (eNOS) activity through phosphorylation .
Comparison with Similar Compounds
Orthovanadate: A simpler vanadium compound used in similar biochemical applications.
Metavanadate: Another form of vanadate with distinct structural properties.
Vanadyl Sulfate: A vanadium compound with different oxidation states and biological effects.
Uniqueness: Serine vanadate is unique due to its combination of an amino acid with vanadium, providing specific interactions with biological molecules that are not observed with simpler vanadium compounds. This unique structure allows for targeted enzyme inhibition and potential therapeutic applications.
Properties
Molecular Formula |
C3H12NO7V-3 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;vanadium;trihydroxide;hydrate |
InChI |
InChI=1S/C3H7NO3.4H2O.V/c4-2(1-5)3(6)7;;;;;/h2,5H,1,4H2,(H,6,7);4*1H2;/p-3/t2-;;;;;/m0...../s1 |
InChI Key |
RDAXWHMSPJXXQO-PUAMRSTPSA-K |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.O.[OH-].[OH-].[OH-].[V] |
Canonical SMILES |
C(C(C(=O)O)N)O.O.[OH-].[OH-].[OH-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one](/img/structure/B10759780.png)
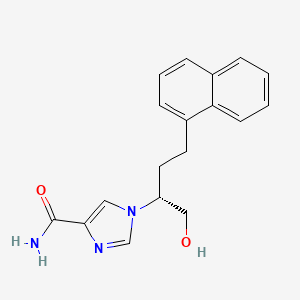
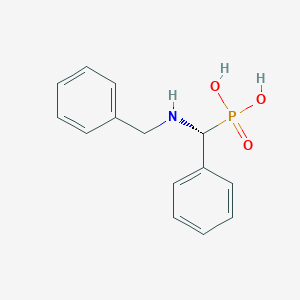
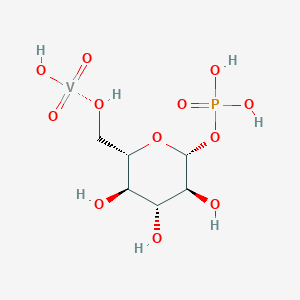
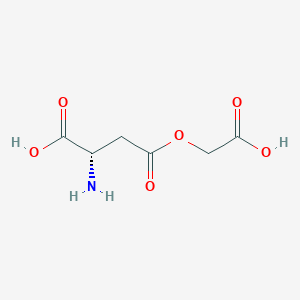
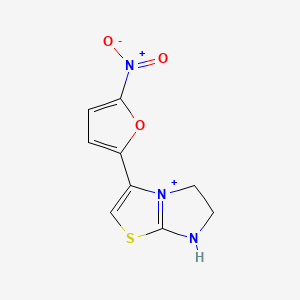
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
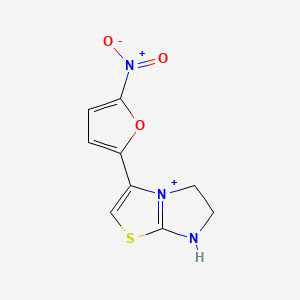
![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)

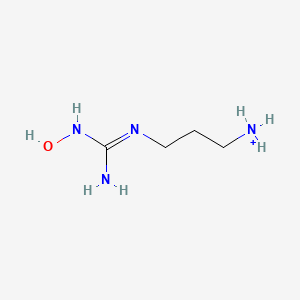
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
